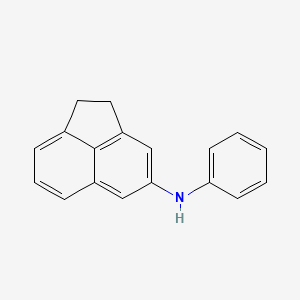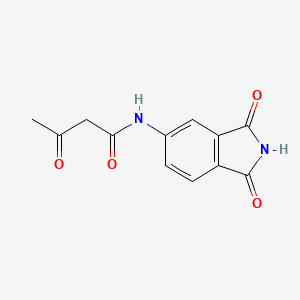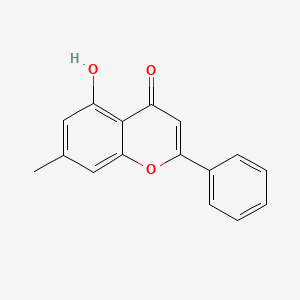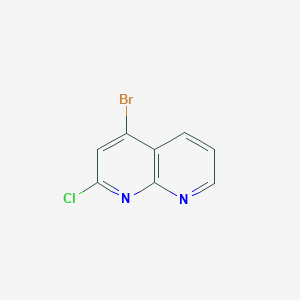
N-Phenyl-1,2-dihydroacenaphthylen-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-1,2-dihydroacenaphthylen-4-amine is a chemical compound with a molecular formula of C18H15N. It is known for its unique structure, which includes a phenyl group attached to a dihydroacenaphthylene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-1,2-dihydroacenaphthylen-4-amine typically involves multicomponent reactions. One common method includes the Friedel-Crafts reaction, where acenaphthoquinone reacts with aniline in the presence of a catalyst such as aluminum chloride. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
the principles of multicomponent reactions and Friedel-Crafts reactions can be scaled up for industrial applications, ensuring efficient and high-yield production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-1,2-dihydroacenaphthylen-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of acenaphthoquinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-Phenyl-1,2-dihydroacenaphthylen-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antitumor agents.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of N-Phenyl-1,2-dihydroacenaphthylen-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenylpiperidin-4-amine
- N-Phenyl-1,2-dihydroacenaphthylen-5-amine
- N-Phenyl-1,2-dihydroacenaphthylen-3-amine
Uniqueness
N-Phenyl-1,2-dihydroacenaphthylen-4-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
749921-50-4 |
|---|---|
Formule moléculaire |
C18H15N |
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
N-phenyl-1,2-dihydroacenaphthylen-4-amine |
InChI |
InChI=1S/C18H15N/c1-2-7-16(8-3-1)19-17-11-14-6-4-5-13-9-10-15(12-17)18(13)14/h1-8,11-12,19H,9-10H2 |
Clé InChI |
VHBBOMDBHYUZJN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C3C1=CC=CC3=CC(=C2)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11866558.png)
![2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide](/img/structure/B11866562.png)











